molecular formula C13H18ClNO2 B195649 Radafaxine CAS No. 192374-14-4

Radafaxine

Cat. No.: B195649
CAS No.: 192374-14-4
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-TVQRCGJNSA-N
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Mechanism of Action

Target of Action

Radafaxine, also known as (2S,3S)-hydroxybupropion or (S,S)-hydroxybupropion , is a norepinephrine-dopamine reuptake inhibitor (NDRI) . The primary targets of this compound are the dopamine transporter (DAT), adrenergic receptor, and nicotinic acetylcholine receptor alpha4/beta2/alpha5 . These targets play a crucial role in the regulation of neurotransmitters, specifically dopamine and norepinephrine, which are associated with mood regulation .

Mode of Action

This compound interacts with its targets by blocking the reuptake of dopamine and norepinephrine . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood . It has been suggested that this compound has a higher potency on inhibition of norepinephrine reuptake than on dopamine reuptake .

Biochemical Pathways

It is known that the drug influences the dopaminergic and noradrenergic systems by inhibiting the reuptake of dopamine and norepinephrine . This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . The downstream effects of this enhanced signaling are thought to include mood elevation and potential relief from depressive symptoms .

Pharmacokinetics

The bioavailability of a drug can be influenced by several factors including its physicochemical properties such as charge, hydrophobicity, and lipid solubility . These properties can affect the drug’s ability to cross biological membranes and reach its target sites .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the synaptic concentrations of dopamine and norepinephrine due to the inhibition of their reuptake . This can lead to enhanced neurotransmission in the dopaminergic and noradrenergic systems, which are associated with mood regulation . The ultimate result of these changes at the molecular and cellular level is thought to be mood elevation and potential relief from depressive symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug . Factors such as temperature, oxygen, pH, moisture, and light can impact the stability of a drug substance . Furthermore, individual metabolic phenotypes, which can be affected by environmental factors, can influence drug metabolism, efficacy, and toxicity . Therefore, the action and efficacy of this compound may be influenced by both the external environment and the internal physiological environment of the individual.

Preparation Methods

Radafaxine is a potent metabolite of bupropion, a compound found in GlaxoSmithKline’s Wellbutrin . The synthetic route involves the isolation of the (2S,3S)-isomer of hydroxybupropion. The preparation method includes the following steps:

Chemical Reactions Analysis

Radafaxine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318447
Record name Radafaxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192374-14-4, 233600-52-7
Record name Radafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-14-4
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Record name Radafaxine [INN]
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Record name Radafaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11790
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Record name Radafaxine
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Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
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Record name RADAFAXINE
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Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
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Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
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56.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Radafaxine?

A1: this compound acts as a noradrenergic and dopaminergic reuptake inhibitor [, ]. This means it blocks the reabsorption of the neurotransmitters norepinephrine and dopamine in the brain, effectively increasing their levels in synapses.

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has been investigated for its potential in treating obesity [, , ] and depression [, ]. The increase in norepinephrine and dopamine levels triggered by this compound is believed to contribute to its effects on appetite regulation and mood.

Q3: What is known about the pharmacokinetic profile of this compound?

A3: this compound demonstrates slow and long-lasting blockade of dopamine transporters in the human brain []. This suggests a potentially favorable pharmacokinetic profile with sustained therapeutic effects.

Q4: Are there any studies on the structure-activity relationship of this compound?

A4: While specific structure-activity relationship studies for this compound were not described in the provided abstracts, its characterization as a bupropion metabolite suggests potential similarities in their structure and activity profiles [].

Q5: What are the limitations of the current research on this compound?

A6: While this compound shows promise as a potential therapeutic agent, further research is needed to fully elucidate its efficacy, safety, and optimal use. Specifically, more comprehensive clinical trials are necessary to establish its long-term effects and potential for adverse events [].

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